5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane)
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Overview
Description
“5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” typically involves multi-step organic reactions. The process may start with the preparation of the core spiro structure, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Safety measures would be crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the oxo groups may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)
- 5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)
- 5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)
Uniqueness
The uniqueness of “5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” lies in its spiro structure and the presence of multiple functional groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO7/c1-15-8-10-16(11-9-15)24-22-23(29(37-24)25(31)18-6-4-5-7-19(18)26(29)32)28(34)30(27(22)33)20-14-17(35-2)12-13-21(20)36-3/h4-14,22-24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXSMTYVHUOXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=CC(=C4)OC)OC)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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